N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are significant for medicinal chemistry and have found numerous applications in organic synthesis . They are known for their diverse biological activity and are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray crystal structure analysis . The benzimidazole core is usually planar and the molecules are often stabilized by hydrogen bonds and π-π interactions .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and depend on the specific substituents present in the molecule. They often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. These properties can include melting point, IR spectrum, NMR spectrum, and others .Scientific Research Applications
Synthesis of Other Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide can be used in the synthesis of other compounds. For instance, it has been used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .
Allosteric Activation of Human Glucokinase
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide analogues have been studied as allosteric activators of human glucokinase (GK). This enzyme plays a crucial role in glucose metabolism, and its activation can have significant hypoglycemic effects, potentially useful for the treatment of type-2 diabetes .
Antimicrobial Activity
Benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, have been found to exhibit antimicrobial activity. For example, some derivatives have shown potent in vitro antimicrobial activity against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
Antiparasitic Activity
Benzimidazole derivatives are known for their antiparasitic properties . While specific studies on N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide are not available, it’s plausible that it may also exhibit this activity due to the presence of the benzimidazole ring.
Fungicidal Activity
Similar to the antiparasitic activity, benzimidazole derivatives are also known for their fungicidal properties . N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide could potentially be used in this application.
Anti-inflammatory Drugs
The benzimidazole ring is present in various anti-inflammatory drugs . Therefore, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide could potentially be used in the development of new anti-inflammatory medications.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives have been reported to interact with dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to changes in the DNA structure, potentially inhibiting the replication of certain cells, such as cancer cells .
Biochemical Pathways
Benzimidazole derivatives have been reported to disrupt microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption can affect various cellular processes, including cell division and growth.
Result of Action
Given the reported activities of benzimidazole derivatives, it’s plausible that this compound may inhibit cell division and growth, particularly in cancer cells .
Action Environment
For instance, some benzimidazole derivatives have been reported to have a high degree of stability under ambient conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-5-4-6-16(13-14)21(25)22-17-11-9-15(10-12-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGJKBHLERIDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.